molecular formula C20H38O3 B056683 Ethyl ricinoleate CAS No. 55066-53-0

Ethyl ricinoleate

Cat. No.: B056683
CAS No.: 55066-53-0
M. Wt: 326.5 g/mol
InChI Key: AZXVZUBIFYQWJK-FIIODCPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ricinoleate is an ester derived from ricinoleic acid, which is a major component of castor oil. It is a long-chain fatty acid ester with the chemical formula C20H38O3.

Chemical Reactions Analysis

Ethyl ricinoleate undergoes various chemical reactions, including:

    Hydrohydroxymethylation: This reaction involves the conversion of carbon-carbon double bonds into primary alcohols via a tandem hydroformylation/hydrogenation sequence.

    Oxidation: this compound can be oxidized to produce various oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Scientific Research Applications

Ethyl ricinoleate has numerous applications in scientific research and industry:

Comparison with Similar Compounds

Ethyl ricinoleate is unique compared to other similar compounds due to its hydroxyl group and long aliphatic chain. Similar compounds include:

This compound stands out due to its combination of hydroxyl functionality and ester group, making it versatile for various applications.

Properties

CAS No.

55066-53-0

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

ethyl (E,12R)-12-hydroxyoctadec-9-enoate

InChI

InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h11,14,19,21H,3-10,12-13,15-18H2,1-2H3/b14-11+/t19-/m1/s1

InChI Key

AZXVZUBIFYQWJK-FIIODCPWSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O

Isomeric SMILES

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OCC)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC)O

Key on ui other cas no.

55066-53-0

Synonyms

(+)-Ethyl ricinoleate; Neoricin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl ricinoleate
Reactant of Route 2
Reactant of Route 2
Ethyl ricinoleate
Reactant of Route 3
Reactant of Route 3
Ethyl ricinoleate
Reactant of Route 4
Reactant of Route 4
Ethyl ricinoleate
Reactant of Route 5
Reactant of Route 5
Ethyl ricinoleate
Reactant of Route 6
Ethyl ricinoleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.